molecular formula C7H13F3O B15296742 Trifluoromethylhexanol

Trifluoromethylhexanol

Cat. No.: B15296742
M. Wt: 170.17 g/mol
InChI Key: JQDDAZCUGNDHPA-UHFFFAOYSA-N
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Description

7,7,7-Trifluoroheptan-1-ol is an organic compound with the molecular formula C7H13F3O It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a heptanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the catalytic hydrotrifluoromethylation of heptanal using Langlois reagent (sodium trifluoromethanesulfinate) under irradiation conditions . The reaction is carried out in the presence of a catalyst and yields the desired product after purification by column chromatography.

Industrial Production Methods: Industrial production of 7,7,7-trifluoroheptan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 7,7,7-Trifluoroheptan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed:

    Oxidation: Formation of 7,7,7-trifluoroheptanal or 7,7,7-trifluoroheptanone.

    Reduction: Formation of 7,7,7-trifluoroheptane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7,7,7-Trifluoroheptan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7,7-trifluoroheptan-1-ol is primarily influenced by the presence of the trifluoromethyl group. This group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

    1-Heptanol: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

    7,7,7-Trifluoroheptane: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.

Uniqueness: 7,7,7-Trifluoroheptan-1-ol is unique due to the combination of a hydroxyl group and a trifluoromethyl group on the same molecule. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .

Properties

Molecular Formula

C7H13F3O

Molecular Weight

170.17 g/mol

IUPAC Name

7,7,7-trifluoroheptan-1-ol

InChI

InChI=1S/C7H13F3O/c8-7(9,10)5-3-1-2-4-6-11/h11H,1-6H2

InChI Key

JQDDAZCUGNDHPA-UHFFFAOYSA-N

Canonical SMILES

C(CCCO)CCC(F)(F)F

Origin of Product

United States

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